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molecular formula C24H20N2O2 B2709010 2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione CAS No. 38353-74-1

2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione

Cat. No. B2709010
M. Wt: 368.436
InChI Key: LZAIRBJNYURIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04822895

Procedure details

A mixture of 0.362 mol of 1-benzhydryl-3-mesyloxyazetidine (J. Org. chem. 1972, 37, 3953-3955), 0.44 mol of potassium phthalimide and 0.045 mol of hexadecyltributylphosphonium bromide in 500 ml of anhydrous toluene is heated at reflux for 5 hours, then it is cooled at 20° C. The precipitate is filtered, washed with 400 ml of ethyl acetate and discarded. The organic solution is washed with water, dried on anhydrous sodium sulfate, filtered on charcoal and concentrated under reduced pressure. The oily residue is crystallized from 600 ml of diisopropyl ether. Thus, 80 g (Yield: 67.4% of the theoretic) of 1-benzhydryl-3-phthalimidoazetidine are obtained; m.p. 118°-120° C.
Quantity
0.362 mol
Type
reactant
Reaction Step One
Quantity
0.44 mol
Type
reactant
Reaction Step One
Quantity
0.045 mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:17][CH:16](OS(C)(=O)=O)[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:23]1(=[O:33])[NH:27][C:26](=[O:28])[C:25]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]12.[K]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC.C1(C)C=CC=CC=1>[CH:1]([N:14]1[CH2:17][CH:16]([N:27]2[C:26](=[O:28])[C:25]3=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]3[C:23]2=[O:33])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4,^1:33|

Inputs

Step One
Name
Quantity
0.362 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OS(=O)(=O)C
Name
Quantity
0.44 mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
0.045 mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with 400 ml of ethyl acetate
WASH
Type
WASH
Details
The organic solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered on charcoal
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily residue is crystallized from 600 ml of diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)N1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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